molecular formula C11H17N B13836773 (R)-3-Methyl-2-phenylbutylamine; (R)-ss-Isopropylphenethylamine

(R)-3-Methyl-2-phenylbutylamine; (R)-ss-Isopropylphenethylamine

Cat. No.: B13836773
M. Wt: 163.26 g/mol
InChI Key: VDMAQVANUGNDOM-LLVKDONJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-2-phenylbutylamine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reductive amination of the corresponding ketone using a chiral amine as a catalyst. The reaction conditions often include hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of ®-3-Methyl-2-phenylbutylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: ®-3-Methyl-2-phenylbutylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry: ®-3-Methyl-2-phenylbutylamine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in pharmacological research.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is of significant interest.

Industry: In the industrial sector, ®-3-Methyl-2-phenylbutylamine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Methyl-2-phenylbutylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to physiological responses.

Comparison with Similar Compounds

  • ®-Phenylethylamine
  • ®-2-Methyl-3-phenylpropylamine
  • ®-3-Phenyl-2-butylamine

Comparison: Compared to these similar compounds, ®-3-Methyl-2-phenylbutylamine is unique due to the presence of the methyl group at the third position, which can influence its binding affinity and selectivity for certain biological targets. This structural difference can result in distinct pharmacological profiles and applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2R)-3-methyl-2-phenylbutan-1-amine

InChI

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m1/s1

InChI Key

VDMAQVANUGNDOM-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@@H](CN)C1=CC=CC=C1

Canonical SMILES

CC(C)C(CN)C1=CC=CC=C1

Origin of Product

United States

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